N~1~-(2-METHOXY-5-METHYLPHENYL)-2-(3-METHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)ACETAMIDE
Description
N~1~-(2-METHOXY-5-METHYLPHENYL)-2-(3-METHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a methyl group, and an imidazolidinyl moiety
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-4-5-11(21-3)10(6-9)15-12(18)7-17-13(19)8-16(2)14(17)20/h4-6H,7-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQYUXJLXHUIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)CN(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHOXY-5-METHYLPHENYL)-2-(3-METHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)ACETAMIDE typically involves the following steps:
Formation of the Imidazolidinyl Moiety: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Acetamide Group: The imidazolidinyl intermediate is then reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methanol and methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHOXY-5-METHYLPHENYL)-2-(3-METHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The imidazolidinyl moiety can be reduced to form an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a metal catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a phenol or a quinone, while reduction of the imidazolidinyl moiety could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving acetamides and imidazolidinyl compounds.
Medicine: As a potential therapeutic agent due to its unique chemical structure.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N1-(2-METHOXY-5-METHYLPHENYL)-2-(3-METHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)ACETAMIDE would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Alteration of Cellular Processes: Affecting processes like cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-METHOXY-5-METHYLPHENYL)-2-(3-METHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)ACETAMIDE: Unique due to its specific substitution pattern and functional groups.
N~1~-(2-METHOXY-5-METHYLPHENYL)-2-(2,5-DIOXO-1-IMIDAZOLIDINYL)ACETAMIDE: Lacks the methyl group on the imidazolidinyl moiety.
N~1~-(2-METHOXY-5-METHYLPHENYL)-2-(3-METHYL-2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE: Contains a pyrrolidinyl moiety instead of an imidazolidinyl moiety.
Uniqueness
The uniqueness of N1-(2-METHOXY-5-METHYLPHENYL)-2-(3-METHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)ACETAMIDE lies in its specific combination of functional groups and substitution pattern, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
